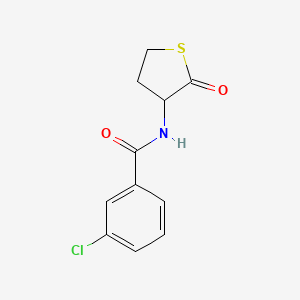

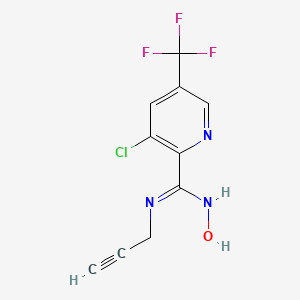

3-chloro-N-(2-oxothiolan-3-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated benzamide derivatives involves various condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . This method reflects a common strategy for synthesizing chlorinated aromatic compounds, which often involves the use of chlorinated reagents and the formation of amide bonds through condensation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated benzamide compounds is characterized by the presence of chlorophenyl groups and amide functionalities. X-ray diffraction studies, along with Density Functional Theory (DFT) calculations, have been used to determine the optimized geometrical structures of these compounds. For example, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction, and the results were compared with optimized structures obtained from DFT calculations, showing strong agreement . The presence of intramolecular hydrogen bonds stabilizes the structures, as observed in the case of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzamide compounds are determined by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these properties. For instance, the IR, 1H, and 13C NMR spectra of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were recorded, and the chemical shifts were computed using DFT methods, showing a strong correlation with experimental data . Additionally, the electronic properties, such as excitation energies and dipole moments, were computed using Time-Dependent DFT (TDDFT) for the same compound . The ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized using similar spectroscopic techniques, revealing coordination through nitrogen and oxygen atoms .

Relevant Case Studies

The antibacterial activities of synthesized chlorinated benzamide compounds have been evaluated in vitro. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its neodymium(III) and thallium(III) complexes were screened against various bacterial strains, showing higher activity compared to standard antibiotics . These studies are crucial for understanding the potential applications of chlorinated benzamide derivatives in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity : A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, which included compounds structurally similar to 3-chloro-N-(2-oxothiolan-3-yl)benzamide. These compounds exhibited significant pro-apoptotic activity on melanoma cell lines, indicating potential use in cancer therapy.

Antimicrobial Activity : Naganagowda and Petsom (2011) investigated derivatives of 3-chloro-N-(2-oxothiolan-3-yl)benzamide with antimicrobial properties. Their study focused on the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and related compounds, which showed promise as antibacterial agents (Naganagowda & Petsom, 2011).

Neuroleptic Activity : Research by Iwanami et al. (1981) and Usuda et al. (2004) explored benzamides, including those similar to 3-chloro-N-(2-oxothiolan-3-yl)benzamide, for their neuroleptic properties. These compounds showed potential in the treatment of psychosis and other neurological disorders (Iwanami et al., 1981), (Usuda et al., 2004).

Antitubercular Activity : Rao and Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, which included structures analogous to 3-chloro-N-(2-oxothiolan-3-yl)benzamide. These compounds were found to have significant antitubercular and antibacterial activities, suggesting their potential in treating tuberculosis (Rao & Subramaniam, 2015).

Potential in Epilepsy Treatment : Amato et al. (2011) studied N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers, which have applications in treating epilepsy. These studies indicate that benzamide derivatives could be effective in epilepsy treatment (Amato et al., 2011).

Biological Activity Spectrum : Research by Imramovský et al. (2011) on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed a broad spectrum of biological activity, including antibacterial and antifungal properties, as well as inhibition of photosynthetic electron transport (Imramovský et al., 2011).

Eigenschaften

IUPAC Name |

3-chloro-N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBVEGRQSBKHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235693 | |

| Record name | 3-Chloro-N-(tetrahydro-2-oxo-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-oxothiolan-3-yl)benzamide | |

CAS RN |

321521-88-4 | |

| Record name | 3-Chloro-N-(tetrahydro-2-oxo-3-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321521-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(tetrahydro-2-oxo-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3035394.png)

![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime](/img/structure/B3035403.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3035404.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035405.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035406.png)

![1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035414.png)